![molecular formula C7H4BrN3 B599132 6-Bromopyrido[2,3-B]pyrazine CAS No. 1204298-53-2](/img/structure/B599132.png)
6-Bromopyrido[2,3-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrido[2,3-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings It is characterized by the presence of a bromine atom at the 6th position of the pyrido[2,3-B]pyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrido[2,3-B]pyrazine typically involves the bromination of pyrido[2,3-B]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Sonogashira couplings, where the bromine atom is replaced by various aryl or alkynyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or cesium carbonate. The reactions are often performed in solvents like tetrahydrofuran (THF) or toluene under an inert atmosphere.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyrido[2,3-B]pyrazine derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenylpyrido[2,3-B]pyrazine derivative.
Scientific Research Applications
6-Bromopyrido[2,3-B]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.
Industry: It is used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromopyrido[2,3-B]pyrazine varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Pyrido[2,3-B]pyrazine: The parent compound without the bromine substitution.
6-Chloropyrido[2,3-B]pyrazine: Similar structure with a chlorine atom instead of bromine.
6-Fluoropyrido[2,3-B]pyrazine: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 6-Bromopyrido[2,3-B]pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can act as a leaving group in substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its lipophilicity and ability to interact with hydrophobic pockets in proteins.
Properties
IUPAC Name |
6-bromopyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMAHBCUEYQXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716675 |
Source


|
| Record name | 6-Bromopyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-53-2 |
Source


|
| Record name | 6-Bromopyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
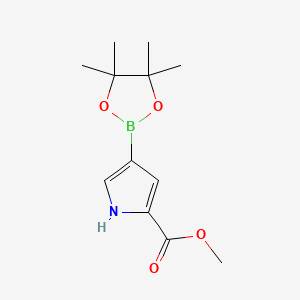
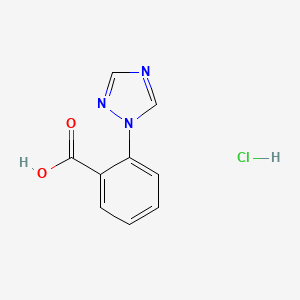

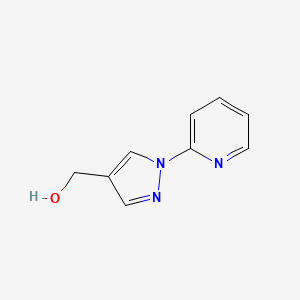

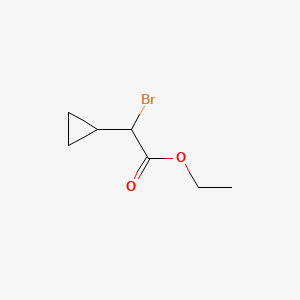
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)
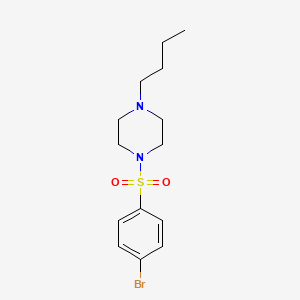




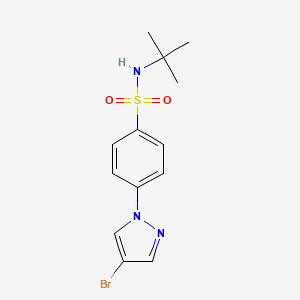
![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)
